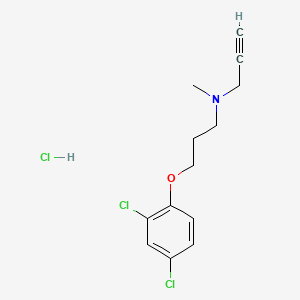
BW 373U86
Descripción general
Descripción
BW 373U86 es un agonista no peptídico potente y selectivo para el receptor delta-opioide. Tiene una fórmula química de C27H37N3O2 y una masa molar de 435,612 g·mol−1 . Este compuesto se utiliza principalmente en la investigación científica debido a sus efectos analgésicos y antidepresivos significativos .
Aplicaciones Científicas De Investigación
BW 373U86 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para estudiar las propiedades y el comportamiento de los agonistas del receptor delta-opioide.
Biología: La investigación que involucra this compound ayuda a comprender el papel de los receptores delta-opioides en varios procesos biológicos.
Mecanismo De Acción
BW 373U86 ejerce sus efectos mediante la unión selectiva a los receptores delta-opioides. Esta unión conduce a la activación de las vías del receptor acoplado a proteína G, que a su vez inhiben la actividad de la adenilato ciclasa y estimulan la actividad de la GTPasa de bajo Km . Estas interacciones moleculares resultan en la modulación del dolor y el estado de ánimo, contribuyendo a sus efectos analgésicos y antidepresivos .
Análisis Bioquímico
Biochemical Properties
BW 373U86 interacts with delta-opioid receptors, exhibiting a stronger affinity for the delta-opioid receptor than the mu-opioid receptor . It couples with G protein-linked second messenger systems, affecting the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity .
Cellular Effects
This compound influences cell function by interacting with delta-opioid receptors. It has been shown to have potent analgesic and antidepressant effects in animal studies . In studies on rats, this compound appears to protect heart muscle cells from apoptosis in conditions of ischemia .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with delta-opioid receptors. It inhibits adenylyl cyclase activity in a GTP-dependent manner . This compound is also a competitive inhibitor of diprenorphine at delta receptors .
Temporal Effects in Laboratory Settings
Chronic exposure to this compound produces tolerance to most effects, although at differential rates . For example, after 8 days of administration, it produced a significant increase in BDNF mRNA expression, while having no effect on BDNF expression when given for 21 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, all three different doses of this compound did not affect the arrhythmia, 50% mean arterial pressure-reduction, 50% heart rate-reduction, and asystole dose of bupivacaine compared with a control group .
Metabolic Pathways
Its ability to couple with G protein-linked second messenger systems suggests that it may influence various metabolic processes .
Transport and Distribution
Its potent and selective interaction with delta-opioid receptors suggests that it may be transported and distributed in a manner similar to other opioid receptor agonists .
Subcellular Localization
Given its interaction with delta-opioid receptors, it is likely that it localizes to areas of the cell where these receptors are present .
Métodos De Preparación
La ruta sintética normalmente implica el uso de derivados de piperazina e intermediarios de benzamida . Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando rutas similares pero con medidas de eficiencia y seguridad mejoradas .
Análisis De Reacciones Químicas
BW 373U86 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores comunes como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, especialmente en la porción de benzamida.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Comparación Con Compuestos Similares
BW 373U86 es único debido a su alta selectividad para los receptores delta-opioides en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
This compound destaca por su naturaleza no peptídica y mayor selectividad para los receptores delta-opioides .
Propiedades
IUPAC Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLDMHBSVIVJPM-YZIHRLCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933945 | |
| Record name | BW373U86 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150428-54-9 | |
| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BW 373U86 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BW373U86 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BW-373U86, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline](/img/structure/B1662216.png)








